7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
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Overview
Description
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzo[d][1,3]dioxine, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 2nd position
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .
Biochemical Pathways
Similar compounds have been found to impact cancer-related pathways .
Result of Action
Related compounds have demonstrated anticancer activity, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine typically involves the bromination of 2,2-dimethyl-4H-benzo[d][1,3]dioxine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized forms.
Reduction Products: Dihydro derivatives and other reduced forms.
Scientific Research Applications
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Similar structure but with a hydroxyl group at the 7th position.
2,2-Dimethyl-4H-benzo[d][1,3]dioxine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-4H-1,3-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2)12-6-7-3-4-8(11)5-9(7)13-10/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWXQLQBLUPRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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